molecular formula C19H14N2O2S B3996795 5-methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3996795
M. Wt: 334.4 g/mol
InChI Key: SFEGOSJVKACODT-UHFFFAOYSA-N
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Description

5-Methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thienopyrimidine class This compound features a thieno[2,3-d]pyrimidine core with phenyl groups at the 3 and 6 positions and a methyl group at the 5 position

Properties

IUPAC Name

5-methyl-3,6-diphenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-15-17(24-16(12)13-8-4-2-5-9-13)20-19(23)21(18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEGOSJVKACODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic or basic conditions[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require heating and the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, 5-methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antitumor and antimicrobial agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the manufacture of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5-methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for optimizing its use in scientific research and industrial applications.

Comparison with Similar Compounds

  • Thienopyrimidines: Other thienopyrimidines with different substituents at various positions.

  • Pyrimidinones: Compounds with similar core structures but varying functional groups.

  • Diphenyl derivatives: Other diphenyl-containing compounds with different heterocyclic cores.

Uniqueness: 5-Methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of substituents and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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